Cas no 166739-13-5 (N-Boc-N-cyclohexylglycine)

N-Boc-N-cyclohexylglycine 化学的及び物理的性質
名前と識別子
-
- Glycine, N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-
- N-Boc-N-cyclohexyl-glycine
- AS-19491
- AB6347
- [(TERT-BUTOXYCARBONYL)(CYCLOHEXYL)AMINO]ACETIC ACID
- N-tert-butoxycarbonyl-N-cyclohexylglycine
- N-(t-butyloxycarbonyl)cyclohexylglycine
- Boc-N-(cyclohexyl)glycine
- EN300-1071897
- 2-(Tert-butoxycarbonyl(cyclohexyl)amino)acetic acid
- BOC-CYCLOHEXYLGLYCINE
- 2-{[(tert-butoxy)carbonyl](cyclohexyl)amino}acetic acid
- 2-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic Acid
- N-(tert-butoxycarbonyl)-N-cyclohexylglycine
- 166739-13-5
- n-boc-n-cyclohexylglycine
- MFCD16620245
- SCHEMBL583649
- 2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid
- N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]glycine
- N-tert-Butoxycarbonyl-DL-cyclohexylglycine
- 2-((tert-Butoxycarbonyl)(cyclohexyl)amino)aceticacid
- CS-0272782
- IDWHSUSIOBKSKI-UHFFFAOYSA-N
- DB-214237
- N-tert-Butoxycarbonylcyclohexylglycine
- N-Boc-N-cyclohexylglycine
-
- MDL: MFCD16620245
- インチ: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,15,16)
- InChIKey: IDWHSUSIOBKSKI-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N(CC(=O)O)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 257.16279
- どういたいしつりょう: 257.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 303
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- PSA: 66.84
N-Boc-N-cyclohexylglycine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B201215-10mg |
N-Boc-N-cyclohexylglycine |
166739-13-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B201215-50mg |
N-Boc-N-cyclohexylglycine |
166739-13-5 | 50mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM318174-5g |
2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid |
166739-13-5 | 95% | 5g |
$597 | 2021-06-09 | |
abcr | AB450832-1g |
N-Boc-N-cyclohexylglycine; . |
166739-13-5 | 1g |
€343.40 | 2025-02-14 | ||
Enamine | EN300-1071897-0.05g |
2-{[(tert-butoxy)carbonyl](cyclohexyl)amino}acetic acid |
166739-13-5 | 95% | 0.05g |
$359.0 | 2023-10-28 | |
Enamine | EN300-1071897-0.5g |
2-{[(tert-butoxy)carbonyl](cyclohexyl)amino}acetic acid |
166739-13-5 | 95% | 0.5g |
$410.0 | 2023-10-28 | |
Enamine | EN300-1071897-1.0g |
2-{[(tert-butoxy)carbonyl](cyclohexyl)amino}acetic acid |
166739-13-5 | 1g |
$728.0 | 2023-06-10 | ||
1PlusChem | 1P00HZMI-1g |
Glycine, N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]- |
166739-13-5 | 95% | 1g |
$235.00 | 2024-06-19 | |
Aaron | AR00HZUU-100mg |
Glycine, N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]- |
166739-13-5 | 95% | 100mg |
$16.00 | 2025-01-25 | |
Aaron | AR00HZUU-10g |
Glycine, N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]- |
166739-13-5 | 95% | 10g |
$267.00 | 2025-01-25 |
N-Boc-N-cyclohexylglycine 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
N-Boc-N-cyclohexylglycineに関する追加情報
N-Boc-N-Cyclohexylglycine: A Comprehensive Overview
N-Boc-N-Cyclohexylglycine, also known by its CAS registry number 166739-13-5, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of glycine, a simple amino acid, modified with a tert-butoxycarbonyl (Boc) group and a cyclohexyl substituent. The combination of these groups imparts unique chemical properties, making it a valuable molecule for various applications in drug discovery and synthesis.
The structure of N-Boc-N-Cyclohexylglycine consists of a central glycine backbone, where the amino group is protected by a Boc group and substituted with a cyclohexyl moiety. This substitution not only enhances the molecule's stability but also introduces hydrophobicity, which is crucial for its interactions with biological systems. Recent studies have highlighted the importance of such structural modifications in modulating the pharmacokinetic properties of compounds, making N-Boc-N-Cyclohexylglycine a promising candidate for further exploration in medicinal chemistry.
One of the most recent advancements involving N-Boc-N-Cyclohexylglycine is its role in peptide synthesis. Researchers have utilized this compound as a building block for constructing complex peptide sequences, leveraging its stability and ease of handling during synthesis. The Boc group, in particular, has been recognized for its ability to protect amino groups under harsh reaction conditions, ensuring high yields and purity in the final product.
In addition to its synthetic applications, N-Boc-N-Cyclohexylglycine has shown potential in drug delivery systems. Its hydrophobic nature allows it to serve as a carrier for hydrophilic drugs, enhancing their solubility and bioavailability. A study published in 2023 demonstrated that when incorporated into lipid nanoparticles, this compound significantly improved the delivery efficiency of antitumor agents, paving the way for innovative therapeutic strategies.
The synthesis of N-Boc-N-Cyclohexylglycine involves a multi-step process that combines classical organic chemistry techniques with modern catalytic methods. The key steps include the protection of glycine's amino group with a Boc reagent and subsequent alkylation with cyclohexyl bromide. Recent optimizations have focused on improving the reaction efficiency and reducing environmental impact, aligning with the growing demand for sustainable chemical practices.
From an analytical standpoint, N-Boc-N-Cyclohexylglycine has been extensively characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its molecular structure and dynamic behavior, further solidifying its role as a versatile tool in chemical research.
In conclusion, N-Boc-N-Cyclohexylglycine (CAS No. 166739-13-5) stands out as a significant compound in contemporary chemistry due to its unique properties and diverse applications. Its contributions to peptide synthesis, drug delivery, and sustainable chemical processes underscore its importance in advancing scientific research and development.
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